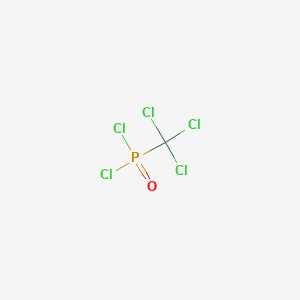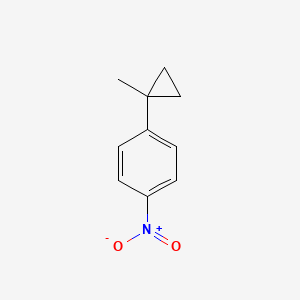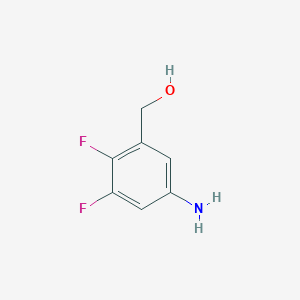
trichloromethylphosphonic dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trichloromethylphosphonic dichloride is an organophosphorus compound with the chemical formula CCl₃PCl₂. It is a colorless liquid that is primarily used as an intermediate in the synthesis of various chemicals. This compound is known for its reactivity and is used in a variety of industrial and research applications.
準備方法
Synthetic Routes and Reaction Conditions
trichloromethylphosphonic dichloride can be synthesized through several methods. One common method involves the reaction of phosphorus trichloride with carbon tetrachloride in the presence of aluminum chloride as a catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained .
Another method involves the chlorination of chloromethyldichlorophosphonic dichloride in the presence of light or other catalysts . This method is also effective in producing this compound with high purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the methods mentioned above. The reactions are carried out in specialized reactors designed to handle the corrosive nature of the reactants and products. The product is then purified through distillation or other separation techniques to obtain the desired purity.
化学反応の分析
Types of Reactions
trichloromethylphosphonic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace one or more of its chlorine atoms.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different phosphorus-containing compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, alcohols, and amines. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from reactions involving this compound include various phosphonic acids and their derivatives. These products are often used as intermediates in the synthesis of other chemicals.
科学的研究の応用
trichloromethylphosphonic dichloride has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: It is used in the study of enzyme inhibition and other biochemical processes.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
作用機序
The mechanism of action of trichloromethylphosphonic dichloride involves its reactivity with nucleophiles and other reactive species. It can form covalent bonds with various molecular targets, leading to the formation of new compounds. The specific pathways and molecular targets involved depend on the nature of the reactants and the conditions under which the reactions are carried out .
類似化合物との比較
Similar Compounds
Methylphosphonyl dichloride: This compound is similar in structure but has a methyl group instead of a trichloromethyl group.
Dichloro{4-(4-chlorophenoxy)phthalazin-1-yl} methylphosphonic dichloride: This compound has a similar phosphonic dichloride structure but with additional substituents.
Uniqueness
trichloromethylphosphonic dichloride is unique due to its high reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable intermediate in the production of various chemicals.
特性
CAS番号 |
21510-59-8 |
|---|---|
分子式 |
CCl5OP |
分子量 |
236.2 g/mol |
IUPAC名 |
trichloro(dichlorophosphoryl)methane |
InChI |
InChI=1S/CCl5OP/c2-1(3,4)8(5,6)7 |
InChIキー |
IZCROZIPMHFQSU-UHFFFAOYSA-N |
正規SMILES |
C(P(=O)(Cl)Cl)(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B8809566.png)
![5H-Spiro[furo[3,4-b]pyridine-7,4'-piperidine]](/img/structure/B8809570.png)




![1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B8809598.png)





![4-Chloro-7-methyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B8809665.png)
![tert-Butyl [(1S,2R)-1-Benzyl-2-hydroxy-3-(isobutylamino)propyl]carbamate](/img/structure/B8809668.png)
